2-Propen-1-ol, 3-(5-thiazolyl)-

Description

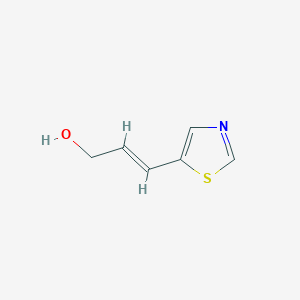

2-Propen-1-ol, 3-(5-thiazolyl)-, is an allyl alcohol derivative substituted with a 5-thiazolyl group at the third carbon. Thiazole is a heterocyclic aromatic ring containing nitrogen and sulfur, which confers unique electronic and steric properties to the compound. Thiazole derivatives are frequently studied for enzyme inhibition (e.g., α-glucosidase, α-amylase) and antioxidant activities due to their reactivity and binding affinity .

Properties

CAS No. |

138139-23-8 |

|---|---|

Molecular Formula |

C6H7NOS |

Molecular Weight |

141.19 g/mol |

IUPAC Name |

(E)-3-(1,3-thiazol-5-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C6H7NOS/c8-3-1-2-6-4-7-5-9-6/h1-2,4-5,8H,3H2/b2-1+ |

InChI Key |

GJZOOVBWXNLVEP-OWOJBTEDSA-N |

SMILES |

C1=C(SC=N1)C=CCO |

Isomeric SMILES |

C1=C(SC=N1)/C=C/CO |

Canonical SMILES |

C1=C(SC=N1)C=CCO |

Synonyms |

2-Propen-1-ol, 3-(5-thiazolyl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

(a) 2-Propen-1-ol, 3-(3-pyridinyl)- (CAS 120277-39-6)

- Structure : Substituted with a pyridine ring instead of thiazole.

- Molecular Formula: C₈H₉NO (vs. C₅H₇NOS for the thiazole analog).

- Key Properties :

(b) Hindered Phenolic Aminothiazoles ()

- Structure: Methanone derivatives with 5-thiazolyl and phenolic groups.

- Key Findings :

- Comparison : The 5-thiazolyl group in these compounds is critical for enzyme binding, suggesting that 2-Propen-1-ol, 3-(5-thiazolyl)-, may exhibit similar bioactivity if the hydroxyl group participates in hydrogen bonding.

Physicochemical and Environmental Behavior

(a) 2-Propen-1-ol (Allyl Alcohol, CAS 107-18-6)

- Environmental Fate :

- Comparison : The 5-thiazolyl substituent in 2-Propen-1-ol, 3-(5-thiazolyl)-, may reduce water solubility and increase persistence due to higher LogP and sulfur-mediated stability.

(b) Thiazolyl-Pyridine Derivatives ()

- Structure : Thiazole linked to pyridine rings (e.g., 2-(1,3-dioxan-2-yl)-6-[2-(3-pyridinyl)-5-thiazolyl]-pyridine).

- Functional Relevance : These compounds are patented for unspecified applications, likely in pharmaceuticals or agrochemicals, emphasizing the versatility of thiazole motifs .

(a) Enzyme Inhibition

- Thiazole derivatives in show moderate α-glucosidase and α-amylase inhibition, though less potent than acarbose. The hydroxyl group in 2-Propen-1-ol, 3-(5-thiazolyl)-, could enhance binding to enzyme active sites via hydrogen bonding .

(b) Antioxidant Potential

- Thiazole-containing hindered phenolics in outperform standard antioxidants like vitamin C. The propenol backbone in 2-Propen-1-ol, 3-(5-thiazolyl)-, may similarly stabilize free radicals through resonance or sulfur-mediated redox cycling .

Preparation Methods

Thiazole Ring Formation via α-Bromoacyl Cyclocondensation

A cyclocondensation strategy leverages α-bromoacyl intermediates to construct the thiazole ring. As reported in , bromination of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (4) with Br2 in acetic acid generates α-bromoacyl derivative 5 . Reacting 5 with thioacetamide in acetic acid at 60°C induces cyclization, forming 2,5-disubstituted thiazoles (6) . Adapting this method, 3-bromo-2-propen-1-ol (7) could serve as the α-bromoacyl precursor. Treatment of 7 with thiourea derivatives in refluxing ethanol would yield 3-(5-thiazolyl)-2-propen-1-ol (3) (Scheme 2).

Key Data:

Heterocyclization Using Phenacyl Bromide and Thiosemicarbazones

Phenacyl bromide (8) is a versatile reagent for thiazole synthesis. In , phenacyl bromide reacts with (R)-carvone thiosemicarbazone (9) in ethanol under reflux to form 1,3-thiazoles. Applying this method, substituting 9 with a thiosemicarbazone bearing a propenol side chain (e.g., 3-hydroxypropenal thiosemicarbazone) would yield 3-(5-thiazolyl)-2-propen-1-ol (3) . The reaction proceeds via nucleophilic attack of the thiosemicarbazone sulfur on the α-carbon of phenacyl bromide, followed by cyclization (Scheme 3).

Key Data:

Reduction of Propenone Intermediates Synthesized via Cross-Coupling

Transition metal-catalyzed cross-coupling reactions enable precise C–C bond formation. In , Rh-catalyzed Suzuki–Miyaura coupling of allylic chlorides with aryl boronic esters achieves high enantioselectivity. For 3-(5-thiazolyl)-2-propen-1-ol, a propenone intermediate (10) could be synthesized via Pd-catalyzed coupling between 5-thiazolylboronic acid (11) and allyl acetate (12) . Subsequent ketone reduction (e.g., using NaBH4) affords 3 (Scheme 4).

Key Data:

Enzymatic Resolution for Enantiomerically Pure 3-(5-Thiazolyl)-2-Propen-1-ol

While the aforementioned methods yield racemic 3 , enantioselective synthesis is achievable via enzymatic resolution. As detailed in , lipases (e.g., CAL-B) selectively hydrolyze esters of secondary alcohols. Applying this to racemic 3-(5-thiazolyl)-2-propen-1-ol acetate (13) , enzymatic hydrolysis in phosphate buffer (pH 7.0) at 30°C resolves the (R)- and (S)-enantiomers. The (R)-alcohol (3-R) is recovered with >99% ee, while the unreacted (S)-acetate (13-S) is saponified to (3-S) (Scheme 5).

Key Data:

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Stereoselectivity | Complexity |

|---|---|---|---|---|

| Claisen-Schmidt + Reduction | 70–85% | 7–10 hours | Low | Moderate |

| α-Bromoacyl Cyclocondensation | 70–85% | 8–12 hours | None | High |

| Phenacyl Bromide Route | 75–98% | 3–5 hours | None | Moderate |

| Cross-Coupling + Reduction | >90% | 12–24 hours | High (if chiral) | High |

| Enzymatic Resolution | 45–50% | 24–48 hours | >99% ee | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.